tert-Butyl methyl-d3 ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(trideuteriomethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583703 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-08-3 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl methyl-d3 ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Scientific Advancement

An In-Depth Technical Guide to tert-Butyl methyl-d3 ether: Properties, Structure, and Applications

This compound, an isotopically labeled analog of methyl tert-butyl ether (MTBE), serves as a pivotal tool in modern research, particularly within the pharmaceutical and chemical sciences. In this molecule, the three hydrogen atoms of the methyl group are replaced with deuterium, a stable, heavier isotope of hydrogen.[1] This seemingly subtle modification imparts unique chemical properties that are leveraged to gain profound insights into reaction mechanisms, metabolic pathways, and pharmacokinetics.[2]

The primary utility of deuterated compounds like this compound stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, reactions involving the cleavage of a C-D bond proceed at a significantly slower rate.[3][4] This phenomenon allows researchers to track the fate of molecules in complex biological systems, improve the metabolic stability of drug candidates, and serve as invaluable internal standards in analytical chemistry.[2][3] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and applications of this compound for professionals in research and drug development.

Part 1: Molecular Structure and Identification

The structural integrity of this compound is foundational to its function. It is an aliphatic ether characterized by a central oxygen atom bonded to a tertiary butyl group and a deuterated methyl group (trideuteriomethyl).

Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-2-(trideuteriomethoxy)propane | [5] |

| CAS Number | 29366-08-3 | [1] |

| Linear Formula | (CH₃)₃COCD₃ | [1] |

| Molecular Formula | C₅H₉D₃O | [6] |

| Molecular Weight | 91.17 g/mol | [1][5] |

| InChI Key | BZLVMXJERCGZMT-GKOSEXJESA-N | [1][5] |

| SMILES String | [2H]C([2H])([2H])OC(C)(C)C | [1] |

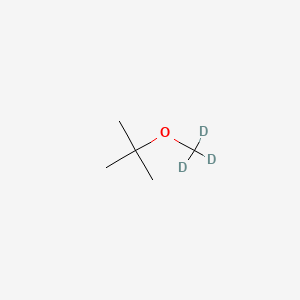

Molecular Structure Diagram

The following diagram illustrates the three-dimensional arrangement of atoms in the this compound molecule.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through modifications of standard ether synthesis protocols, with the critical step being the introduction of the trideuteriomethyl group. A common and efficient laboratory-scale method is an adaptation of the Williamson ether synthesis.

Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of a tert-butoxide salt with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or bromomethane-d3. The tert-butoxide acts as a nucleophile, displacing the halide to form the ether linkage.

Sources

- 1. 叔丁基甲基-d3醚 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 5. This compound | C5H12O | CID 16212833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl methyl-d3 Ether

This comprehensive guide details the synthesis and purification of tert-Butyl methyl-d3 ether (MTBE-d3), an isotopically labeled compound of significant utility in modern research and development. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into the chemical principles, step-by-step experimental protocols, and rigorous purification strategies necessary to produce high-purity MTBE-d3.

The Critical Role of Isotopically Labeled Ethers in Scientific Research

Isotopically labeled compounds, particularly those incorporating deuterium, are fundamental tools in a wide array of scientific disciplines. This compound serves as an invaluable internal standard in mass spectrometry-based quantitative analyses. The known mass difference between the deuterated standard and its unlabeled analogue allows for precise and accurate quantification of the target analyte in complex biological and environmental matrices. Furthermore, in the realm of drug metabolism and pharmacokinetics (DMPK), MTBE-d3 can be employed as a tracer to elucidate the metabolic fate of the parent molecule, offering critical insights into its biotransformation pathways.

Synthesis of this compound: The Williamson Ether Synthesis

The Williamson ether synthesis stands as the most efficient and widely adopted method for the laboratory-scale preparation of this compound. This venerable SN2 reaction involves the nucleophilic displacement of a halide from a methylating agent by an alkoxide. For the synthesis of MTBE-d3, a deuterated methyl source is reacted with a tert-butoxide.[1]

Mechanistic Considerations and Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] An alkoxide ion attacks the electrophilic carbon of the methylating agent, leading to the formation of the ether and a salt byproduct.

Reaction Scheme:

(CH₃)₃CO⁻K⁺ + CD₃I → (CH₃)₃COCD₃ + KI

Rationale for Experimental Choices:

-

Deuterated Methylating Agent: Iodomethane-d3 (CD₃I) is the preferred reagent for this synthesis.[3] Its high reactivity as an electrophile in SN2 reactions ensures a favorable reaction rate and high conversion.

-

Alkoxide Source and Base: Potassium tert-butoxide is an ideal choice as it is a strong, yet sterically hindered, non-nucleophilic base. This steric bulk minimizes the potential for elimination side reactions.

-

Solvent System: A polar aprotic solvent, such as anhydrous tetrahydrofuran (THF), is employed to dissolve the reactants and facilitate the SN2 reaction pathway without interfering with the nucleophile.[4]

Detailed Experimental Protocol for Synthesis

This protocol provides a robust procedure for the synthesis of this compound.

Materials:

-

Potassium tert-butoxide (t-BuOK)

-

Iodomethane-d3 (CD₃I, 99.5 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to ensure an inert atmosphere. The flask is charged with potassium tert-butoxide (1.0 equivalent).

-

Solvent Addition: Anhydrous THF is added to the flask via a syringe to dissolve the potassium tert-butoxide. The resulting solution is cooled to 0 °C using an ice bath.

-

Addition of Deuterated Methylating Agent: Iodomethane-d3 (1.0 - 1.2 equivalents) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred potassium tert-butoxide solution over a period of 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred for 12-24 hours. Reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of deionized water. The mixture is then transferred to a separatory funnel for extraction with diethyl ether.

-

Washing: The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to reduce the water content in the organic phase.

-

Drying and Concentration: The isolated organic layer is dried over anhydrous magnesium sulfate, filtered to remove the drying agent, and the solvent is subsequently removed under reduced pressure to yield the crude this compound.

Purification of this compound for High-Purity Applications

The purification of the crude product is a critical step to ensure it meets the stringent purity requirements for its intended use. The primary impurities to be removed are unreacted starting materials, byproducts such as tert-butanol, and residual solvents.

Fractional Distillation: The Primary Purification Technique

Fractional distillation is the most effective method for purifying volatile liquids like this compound, which has a boiling point of approximately 55-56 °C.[5] This technique separates compounds based on differences in their boiling points.

Table 1: Boiling Points of Key Components

| Compound | Boiling Point (°C) |

| This compound | 55-56[5] |

| Diethyl ether | 34.6 |

| Tetrahydrofuran | 66 |

| Iodomethane-d3 | ~42.5 |

| tert-Butanol | 82.4 |

Detailed Fractional Distillation Protocol

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The system should be equipped with a thermometer to monitor the vapor temperature.[6][7]

-

Distillation Process: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stirrer to ensure smooth boiling. The flask is gently heated.[6]

-

Fraction Collection: The temperature at the head of the column is carefully monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (55-56 °C) is collected in a clean, dry receiving flask.[5] Fractions collected at significantly lower or higher temperatures are discarded as they likely contain impurities.

-

Purity Verification: The purity of the collected fraction should be assessed by GC-MS to confirm the absence of impurities.[8]

Quality Control and Structural Confirmation

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of pure this compound will show a singlet at approximately 1.19 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The absence of a signal around 3.2 ppm confirms the successful deuteration of the methyl group.[9]

-

¹³C NMR: The ¹³C NMR spectrum will display two signals. The signal for the quaternary carbon of the tert-butyl group appears around 72 ppm, and the signal for the methyl carbon will be a multiplet due to carbon-deuterium coupling, appearing around 49 ppm.[10][11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purity Analysis: GC-MS is used to determine the chemical purity of the synthesized ether. The gas chromatogram should show a single major peak corresponding to the product.[12]

-

Isotopic Purity: The mass spectrum will confirm the molecular weight of the deuterated compound. The isotopic purity can be determined by analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species.[13][14][15]

-

Table 2: Expected Analytical Data for High-Purity this compound

| Analytical Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~1.19 ppm (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~72 ppm (s), δ ~49 ppm (m) |

| GC-MS (EI) | Molecular Ion (M⁺) at m/z 91 |

| Chemical Purity (GC) | > 99% |

| Isotopic Purity | > 99 atom % D |

Visualizing the Synthesis and Purification Workflow

The following diagrams illustrate the key stages of the synthesis and purification processes.

Caption: The synthesis workflow for this compound.

Caption: The purification and analysis workflow for this compound.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. University of California, Davis. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

-

The Williamson Ether Synthesis. University of Southern Mississippi. [Link]

-

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0061749). Human Metabolome Database. [Link]

-

Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

- Process for the production of methyl tert-butyl ether.

-

Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems. PubMed. [Link]

-

Reaction of potassium-t-butonide with methyl iodidegives. Brainly.in. [Link]

- Method for the single step synthesis of methyl-tert.butyl ether from tert.butanol using supported rhenium catalysts.

-

Purification: Fractional Distillation. University of Rochester. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Synthesis of Methyl tertiary butyl Ether. Library and Archives Canada. [Link]

-

Illustrated Glossary of Organic Chemistry - Williamson ether synthesis. UCLA Chemistry and Biochemistry. [Link]

-

Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. ASTM International. [Link]

-

Methyl-D3-tert-butyl-ether. Restek. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

- 1. Method for determination of methyl tert-butyl ether in gasoline by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. isotope.com [isotope.com]

- 5. 叔丁基甲基-d3醚 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. Purification [chem.rochester.edu]

- 8. kaycantest.com [kaycantest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Isotopic purity and enrichment of tert-Butyl methyl-d3 ether

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of tert-Butyl methyl-d3 Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, analysis, and quality control of this compound ((CH₃)₃COCD₃). As a Senior Application Scientist, this document moves beyond simple procedural descriptions to offer in-depth explanations of the causality behind experimental choices, ensuring a robust understanding for professionals in research and drug development. We will explore the Williamson ether synthesis as a primary route for its preparation, detail rigorous analytical methodologies for confirming isotopic purity and enrichment—principally Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—and discuss the critical role of this deuterated compound as an internal standard in regulated bioanalysis. The protocols and data interpretation strategies described herein are designed to be self-validating, promoting the highest standards of scientific integrity.

Introduction: The Significance of Deuterated Standards

In modern pharmaceutical development and bioanalysis, the precise quantification of drug candidates and their metabolites in complex biological matrices is paramount.[1][2] Stable Isotope-Labeled (SIL) compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope, are indispensable tools for these applications.[3][4][5] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The strategic replacement of hydrogen with deuterium yields a molecule with nearly identical physicochemical properties to its non-deuterated counterpart, but with a distinct mass.[4]

This mass difference makes deuterated compounds, such as this compound, the "gold standard" for use as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS).[1] They co-elute with the analyte and experience similar extraction efficiencies and matrix effects, allowing for accurate correction of analytical variability.[1][2] The introduction of deuterium can also intentionally alter a drug's metabolic profile, a strategy used to improve pharmacokinetic properties.[6][7][8]

This compound is a deuterated analog of Methyl tert-butyl ether (MTBE), a compound of significant environmental and toxicological interest.[9][10][11] The deuterated form is crucial for the accurate quantification of MTBE and its metabolites in biological and environmental samples.[12][13] Therefore, ensuring the isotopic purity and enrichment of the this compound standard is not merely a quality control step; it is the foundation of reliable and reproducible quantitative data that can withstand regulatory scrutiny.[8][14]

Synthesis and Purification of this compound

The preparation of high-purity this compound is most effectively achieved through the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[15][16]

The Synthetic Rationale: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[16] For this compound, this translates to the reaction between a tert-butoxide salt and a trideuteromethyl halide.

Reaction: (CH₃)₃CO⁻K⁺ + CD₃I → (CH₃)₃COCD₃ + KI

-

Nucleophile: Potassium tert-butoxide is chosen as the source of the tert-butoxy group. It is a strong, non-nucleophilic base, but in this context, it provides the required alkoxide nucleophile.

-

Electrophile: Methyl-d3 iodide (or another methyl-d3 halide/sulfonate) is the ideal electrophile. As a methyl halide, it is unhindered and highly susceptible to Sₙ2 attack, minimizing the competing E2 elimination reaction.[15][17] Using a tertiary halide as the electrophile would lead almost exclusively to elimination.[17]

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is preferred as it effectively solvates the cation (K⁺) while leaving the alkoxide nucleophile relatively free and reactive, thus promoting the Sₙ2 mechanism.[17]

Experimental Protocol: Synthesis

Materials:

-

Potassium tert-butoxide

-

Methyl-d3 iodide (CD₃I), Isotopic Purity ≥ 99.5 atom % D

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Alkoxide Addition: Dissolve potassium tert-butoxide in the DMF with stirring.

-

Electrophile Addition: Cool the solution in an ice bath. Add methyl-d3 iodide dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Causality: This controlled addition prevents an exothermic reaction that could lead to side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: The washes remove residual DMF and unreacted ionic species.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure. Crucially, do not overheat the product due to its volatility (boiling point: 55-56 °C).[18]

Purification

The crude product is purified by fractional distillation to separate the volatile this compound from any less volatile impurities. The purity of the collected fractions should be monitored by Gas Chromatography (GC).

Analytical Characterization: A Triad of Purity

For an isotopically labeled standard, quality control is a multi-faceted assessment. Three distinct parameters must be determined:

-

Chemical Purity: The percentage of the desired chemical compound (tert-Butyl methyl ether, regardless of isotopic composition) relative to all other chemical entities.

-

Isotopic Enrichment: The mole percentage of the target isotopologue ((CH₃)₃COCD₃) in the mixture of all isotopologues ((CH₃)₃COCH₃, (CH₃)₃COCHD₂, etc.).

-

Isotopic Purity (Atom % D): The percentage of deuterium atoms at a specific labeled position relative to all other hydrogen isotopes at that position. For a product specified as 99 atom % D, 99% of the atoms at the methyl ether position are deuterium.

A combination of analytical techniques is required for a comprehensive evaluation, with NMR and MS being the cornerstones.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and is essential for confirming the position of deuterium labeling and quantifying incorporation.[8][21]

¹H NMR provides an indirect measure of deuteration by quantifying the absence of a proton signal.[6][22] In a sample of this compound, the signal for the methoxy protons (~3.2 ppm) will be significantly diminished compared to the signal for the tert-butyl protons (~1.2 ppm).

-

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃). Add a known quantity of an internal standard with a distinct, sharp singlet (e.g., 1,3,5-trimethoxybenzene).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ value to allow for full relaxation of all protons, which is critical for accurate integration.

-

Data Processing: Carefully integrate the tert-butyl signal, the residual methoxy proton signal, and the signal from the internal standard.

-

Calculation: The degree of deuteration can be calculated by comparing the normalized integral of the residual methoxy signal to the normalized integral of the tert-butyl signal.

-

For highly deuterated compounds (>98 atom % D), the residual proton signal in ¹H NMR can be too small for accurate quantification.[23] ²H (or D) NMR offers a superior alternative by detecting the deuterium nucleus directly, providing unambiguous confirmation and quantification of deuteration.[6][22][23]

-

Protocol: ²H NMR Analysis

-

Sample Preparation: Dissolve the sample in a protonated, non-deuterated solvent (e.g., CHCl₃). This is advantageous as it avoids a large solvent deuterium signal that could overwhelm the analyte signal.[23]

-

Acquisition: Acquire the ²H NMR spectrum. Longer acquisition times are often necessary due to the lower magnetogyric ratio of deuterium.[23]

-

Data Processing: The spectrum will show a signal at the chemical shift corresponding to the deuterated methoxy group. The presence and integration of this peak confirm the location and amount of deuterium.

-

Mass Spectrometry (MS)

MS separates ions based on their mass-to-charge (m/z) ratio, making it the definitive technique for determining isotopic enrichment by revealing the distribution of different isotopologues.[19] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[10][24]

-

Rationale: The GC separates the analyte from any non-volatile impurities and ensures that only the compound of interest enters the mass spectrometer.[24] The mass spectrometer then ionizes the molecules and separates them by mass. The molecular ion (M⁺) peak for unlabeled MTBE is at m/z 88. For the fully deuterated (d3) version, this peak shifts to m/z 91. By examining the relative intensities of the ion clusters around m/z 88 and 91, one can quantify the percentage of the d3 species relative to d0, d1, and d2 species.

-

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into the GC. A typical column for volatile organics (e.g., DB-624) is suitable.[12] The temperature program should be optimized to provide a sharp, symmetric peak for the analyte.

-

MS Detection: Operate the mass spectrometer in full scan mode to observe the entire mass range or in selected ion monitoring (SIM) mode, focusing on the m/z values corresponding to the different isotopologues (e.g., m/z 88, 89, 90, 91) for higher sensitivity.

-

Data Analysis: Integrate the peak areas for each isotopologue's characteristic ion from the extracted ion chromatograms. The isotopic enrichment is calculated as: Enrichment (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

-

Data Presentation and Interpretation

For a given lot of this compound, the analytical data should be summarized clearly, typically in a Certificate of Analysis.

| Parameter | Method | Specification | Result | Interpretation |

| Chemical Purity | GC-FID | ≥ 99.0% | 99.8% | The sample is chemically pure, free from significant organic impurities. |

| Isotopic Purity | ¹H NMR / ²H NMR | ≥ 99.0 atom % D | 99.6 atom % D | The deuterium incorporation at the target methyl position is high and meets specification. |

| Isotopic Enrichment | GC-MS | Report | d3: 99.5%d2: 0.4%d1: 0.1%d0: <0.05% | The vast majority of the molecules are the desired d3-labeled species. |

Conclusion: Ensuring Data Integrity in Regulated Science

The quality of an isotopically labeled internal standard is a critical, non-negotiable component of quantitative bioanalysis. For this compound, this quality is defined by its chemical purity, isotopic purity, and isotopic enrichment. A robust synthetic strategy, such as the Williamson ether synthesis, provides a reliable route to the material. However, it is the rigorous, multi-technique analytical characterization that provides the ultimate assurance of quality.

References

- Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing).

- A Head-to-Head Battle: ¹H NMR vs. ²H NMR for the Analysis of Deuterated Compounds - Benchchem.

- A Comparative Guide to Confirming Deuterium Incorporation: ¹H vs. ²H NMR Spectroscopy - Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing.

- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - ResearchGate.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.

- Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis - Benchchem.

- Isotope-labeled Pharmaceutical Standards.

- Williamson Ether Synthesis | Chem-Station Int. Ed.

- Regulatory Considerations for Deuterated Products - Salamandra.

- Analytical standards & isotopically labeled substances - Szabo-Scandic.

- Williamson Ether Synthesis.

- Stable Isotope-labeled Standards - Amerigo Scientific.

- tert-Butyl methyl ether synthesis - ChemicalBook.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates.

- Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.

- Stable Isotope Labeled Compounds - HPC Standards.

- Stable Isotope Labelled Compound Reference Materials - LGC Standards.

- The Williamson Ether Synthesis - Master Organic Chemistry.

- Williamson ether synthesis (video) - Khan Academy.

- Williamson ether synthesis - Wikipedia.

- The GC-MS chromatogram of a 10-mL spiked sample (MTBE, 14.8 pg/L; TBA,...).

- Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems - PubMed.

- Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed.

- Methyl Tert-Butyl Ether | Drug Information, Uses, Side Effects, Chemistry.

- MTBE Analysis by GCMS.

- Method for determination of methyl tert-butyl ether and its degradation products in water.

- This compound D 99atom 29366-08-3 - Sigma-Aldrich.

- GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube.

-

Monitoring Biodegradation of Methyl tert-Butyl Ether (MTBE) Using Compound-Specific Carbon Isotope Analysis - . Available at:

- This compound CAS#: 29366-08-3 - ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. NULL [szabo-scandic.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. salamandra.net [salamandra.net]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Methyl Tert-Butyl Ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. MTBE Analysis by GCMS [cs.cmu.edu]

- 11. libra.unine.ch [libra.unine.ch]

- 12. Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 18. This compound CAS#: 29366-08-3 [amp.chemicalbook.com]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. youtube.com [youtube.com]

tert-Butyl methyl-d3 ether CAS number 29366-08-3

An In-Depth Technical Guide to tert-Butyl methyl-d3 ether (CAS: 29366-08-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a deuterated isotopologue of methyl tert-butyl ether (MTBE). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and critical applications, with a focus on its role as an internal standard in quantitative analysis.

Introduction and Strategic Importance

This compound, with the chemical formula (CH₃)₃COCD₃, is a stable, isotopically labeled version of MTBE. The strategic replacement of the three protons on the methoxy group with deuterium atoms imparts a 3-dalton mass increase (M+3) without significantly altering the compound's physicochemical properties, such as polarity, boiling point, and chromatographic retention time. This unique characteristic makes it an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). Its primary application is as an internal standard for the precise quantification of MTBE in complex matrices, ranging from environmental water samples to biological fluids.[1] The use of a stable, isotopically labeled internal standard is the gold standard in quantitative mass spectrometry, as it accurately corrects for variations in sample preparation, injection volume, and instrument response.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective application and safe handling.

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 29366-08-3 | [2][3] |

| Molecular Formula | C₅H₉D₃O | [2][3] |

| Molecular Weight | 91.17 g/mol | [3][4] |

| Isotopic Purity | ≥99 atom % D | |

| Appearance | Colorless liquid | |

| Boiling Point | 55-56 °C | |

| Density | 0.765 g/mL at 25 °C | |

| Refractive Index | n20/D 1.368 | |

| Flash Point | -10 °C (14 °F) - closed cup | |

| IUPAC Name | 2-methyl-2-(trideuteriomethoxy)propane | [4] |

Safety and Handling

This compound is classified as a highly flammable liquid and a skin irritant.[4][5]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation).[4][5]

-

Precautionary Handling: Work should be conducted in a well-ventilated area or fume hood.[2][5] All potential ignition sources must be eliminated, and electrostatic charges should be prevented by grounding equipment.[5][6] Use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] Recommended storage temperature is often refrigerated (2°C to 8°C) to minimize evaporation.[7]

Synthesis and Manufacturing Context

The synthesis of this compound mirrors the industrial production of its non-deuterated analogue, MTBE, which is typically manufactured through the acid-catalyzed addition of methanol to isobutylene.[8] For the deuterated version, the key adaptation is the use of deuterated methanol (CD₃OH).

Caption: Synthesis pathway for this compound.

Alternative laboratory-scale syntheses, such as the Williamson ether synthesis, could involve the reaction of potassium tert-butoxide with a deuterated methyl halide (e.g., iodomethane-d3).[9] The choice of route depends on precursor availability, cost, and desired scale.

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of MTBE.

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on adding a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the workflow. The IS and the native analyte are assumed to behave identically during extraction, cleanup, and chromatographic separation. Any loss of analyte during sample processing will be accompanied by a proportional loss of the IS. By measuring the ratio of the native analyte to the isotopically labeled standard in the final analysis (typically by mass spectrometry), the initial concentration of the analyte can be calculated with high precision and accuracy.

Experimental Workflow: GC/MS Analysis of MTBE in Water

The following diagram and protocol outline a typical workflow for quantifying MTBE in an environmental water sample using this compound as an internal standard.

Caption: Workflow for MTBE quantification using a deuterated internal standard.

Protocol: Quantification of MTBE in Water by Purge-and-Trap GC/MS

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of native MTBE. Spike each standard with a constant, known concentration of this compound.

-

Sample Preparation: Collect a precise volume of the water sample (e.g., 5 mL) in a vial.

-

Internal Standard Spiking: Add a precise volume of a standard solution of this compound to the water sample.

-

Purge-and-Trap: Place the vial in a purge-and-trap autosampler. The volatile organic compounds (MTBE and the IS) are purged from the water matrix with an inert gas (e.g., helium) and collected onto an adsorbent trap.

-

Desorption and Injection: The trap is rapidly heated, desorbing the analytes into the gas chromatograph (GC) inlet for separation.

-

GC Separation: The analytes are separated on a suitable capillary column (e.g., Rtx®-VMS).[10] The GC oven is programmed with a temperature gradient to ensure baseline separation of MTBE from other volatile contaminants.[11]

-

MS Detection: The separated compounds elute from the GC column into the mass spectrometer (MS). The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[11]

-

Monitor characteristic ions for MTBE (e.g., m/z 73, 57).

-

Monitor characteristic ions for this compound (e.g., m/z 76, 57).

-

-

Quantification: A calibration curve is generated by plotting the peak area ratio of MTBE to this compound against the concentration of MTBE in the standards. The concentration of MTBE in the unknown sample is then determined from this curve using its measured peak area ratio.

Analytical Characterization Techniques

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for confirming the structure and isotopic labeling of the molecule. For context, the ¹H NMR spectrum of non-deuterated MTBE is simple, showing two sharp singlets.[12][13][14]

Table: ¹H NMR Spectral Data for Non-Deuterated MTBE in CDCl₃

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| ~3.21 | 3H | Singlet (s) | Methoxy Protons (-OCH₃) |

| ~1.19 | 9H | Singlet (s) | tert-Butyl Protons (-C(CH₃)₃) |

| (Data adapted from Benchchem and other sources)[12][15] |

In the ¹H NMR spectrum of This compound , the signal at ~3.21 ppm corresponding to the methoxy protons would be absent, confirming the successful deuteration at this position. The signal for the nine tert-butyl protons at ~1.19 ppm would remain as a singlet.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and is the basis for its use as an internal standard. Under electron ionization (EI), a common fragmentation pathway for MTBE involves the loss of a methyl group to form a stable ion at m/z 73, followed by the formation of the highly stable tert-butyl cation at m/z 57.

For this compound, the molecular ion will appear at m/z 91. The initial fragmentation will involve the loss of a non-deuterated methyl group, leading to a key fragment ion at m/z 76. The tert-butyl cation fragment at m/z 57 remains the same, as the deuterium label is on the methoxy group which is lost. This clear mass shift of the molecular and primary fragment ions allows for unambiguous differentiation from the native analyte in a co-eluting chromatographic peak.[10]

Role in Metabolic and Pharmacokinetic Studies

Beyond environmental analysis, isotopically labeled compounds are crucial in drug development for metabolism and pharmacokinetic (PK) studies. While MTBE itself is not a therapeutic drug, the principles apply broadly. Administering a deuterated compound allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) pathways. The known metabolism of MTBE proceeds via cytochrome P-450 to form tert-butyl alcohol (TBA) and formaldehyde.[16][17] Using this compound would allow for the precise tracking of TBA formation and subsequent metabolic steps without interference from endogenous compounds.[1]

Conclusion

This compound (CAS: 29366-08-3) is a high-purity, stable isotopologue of MTBE that serves a critical and specialized role in modern analytical science. Its utility as an internal standard for isotope dilution mass spectrometry provides the accuracy and reliability required for quantifying MTBE in environmental, biological, and industrial settings. The principles demonstrated by its application are foundational to quantitative analysis and metabolic research, making it an indispensable tool for scientists striving for the highest levels of analytical certainty.

References

-

Safety Data Sheet: tert-Butyl methyl ether. Carl ROTH. [Link]

-

tert-Butyl methyl ether - SDS EU (Reach Annex II). Fisher Scientific. [Link]

-

This compound | C5H12O | CID 16212833. PubChem - NIH. [Link]

-

Microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates. PubMed. [Link]

- Method for the single step synthesis of methyl-tert.butyl ether from tert.butanol using supported rhenium catalysts.

-

This compound [CAS:29366-08-3]. CPAChem. [Link]

-

Mass Spectrum of Methyl tert-Butyl Ether-d3 on Rtx®-VMS by EPA Method 8260. Restek. [Link]

-

MTBE-d3. EZGC Method Translator - Restek. [Link]

-

Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI Bookshelf. [Link]

-

Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems. PubMed. [Link]

-

Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. PMC - NIH. [Link]

- Method for one-step synthesis of methyl t-butyl ether.

-

Synthesis of Methyl tertiary butyl Ether. Bibliothèque et Archives Canada. [Link]

-

Methyl tert-butyl ether. Wikipedia. [Link]

-

EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. YouTube. [Link]

-

NMR Chemical Shifts. J. Org. Chem. [Link]

-

Methyl Tert-Butyl Ether | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

-

Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H12O | CID 16212833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. cdn.isolab.de [cdn.isolab.de]

- 7. This compound [CAS:29366-08-3] [cpachem.com]

- 8. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 9. tert-Butyl methyl ether synthesis - chemicalbook [chemicalbook.com]

- 10. ez.restek.com [ez.restek.com]

- 11. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical properties of tert-Butyl methyl-d3 ether (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of tert-Butyl methyl-d3 ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a deuterated isotopologue of methyl tert-butyl ether (MTBE), is a specialized solvent with significant applications in analytical and metabolic research. Its unique physical properties, stemming from the isotopic substitution of deuterium for protium on the methoxy group, make it a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based studies. This guide provides a comprehensive overview of the key physical properties of this compound—specifically its boiling point and density—and delves into the experimental methodologies for their determination, offering insights into the practical implications for laboratory applications.

Core Physical Properties

The physical characteristics of a solvent are critical determinants of its suitability for various experimental protocols. For this compound, its boiling point and density are of primary importance for its application in a research setting.

Data Presentation

The essential physical properties of this compound are summarized in the table below. These values are critical for its proper handling, storage, and application in experimental design.

| Property | Value | Conditions | Source |

| Boiling Point | 55-56 °C | at standard atmospheric pressure | [1] |

| Density | 0.765 g/mL | at 25 °C | [1] |

| Molecular Weight | 91.17 g/mol | [2][3] | |

| Form | Liquid | at standard temperature and pressure |

The Significance of Deuteration: Isotopic Effects

The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle yet significant changes in the physical properties of a molecule. This phenomenon, known as the kinetic isotope effect, arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of the molecule's bonds.

Bonds involving heavier isotopes, such as the C-D bond in this compound, have lower zero-point energies, making them stronger and more difficult to break than their C-H counterparts.[4][5] This increased bond strength can lead to a slightly higher boiling point compared to the non-deuterated analog, as more energy is required to overcome the intermolecular forces and transition the molecule into the gaseous phase.[4][5][6] The higher mass of deuterium also contributes to a greater density of the deuterated compound compared to its proteated counterpart.

Applications in Research and Drug Development

The physical properties of this compound are directly relevant to its primary applications in the laboratory.

-

NMR Spectroscopy: As a deuterated solvent, this compound is useful in NMR-based research. Its low boiling point makes it suitable for studies requiring easy removal of the solvent post-analysis. The absence of proton signals from the deuterated methyl group simplifies the ¹H NMR spectra of analytes, allowing for clearer observation of the signals of interest.

-

Internal Standard for Mass Spectrometry: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are frequently used as internal standards. Since this compound is chemically identical to MTBE, it co-elutes during chromatographic separation but is distinguishable by its higher mass in a mass spectrometer. Its defined boiling point and density ensure consistent and accurate preparation of standard solutions. The non-deuterated form, MTBE, has been studied for its metabolic profile, and its deuterated analog can be a valuable tool in such investigations.[7][8][9][10]

Experimental Protocols for Property Determination

The accurate determination of the boiling point and density of a volatile organic compound like this compound requires specific experimental techniques that account for its high vapor pressure.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For a volatile compound, several methods can be employed for an accurate measurement.

Methodology: Simple Distillation

A common and effective method for determining the boiling point of a liquid is through simple distillation.[12][13][14]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a thermometer. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume (approximately 5 mL) of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Monitoring: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

Data Recording: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature reading is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea-level pressure (1 atm or 760 mmHg), the observed boiling point can be corrected using a nomograph.

Causality Behind Experimental Choices: Simple distillation is chosen for pure, volatile liquids as it directly measures the temperature at which a stable vapor-liquid equilibrium is achieved.[13][14] The use of boiling chips ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings. The correct placement of the thermometer is crucial for measuring the temperature of the vapor, not the liquid, which corresponds to the true boiling point.

Density Measurement

Density is the mass per unit volume of a substance.[15][16] For a volatile liquid, it is important to minimize evaporation during the measurement process.

Methodology: Pycnometry

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.[15]

Step-by-Step Protocol:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume and determine its mass.

-

Sample Filling: Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. To minimize evaporation, this should be done in a controlled environment, such as a fume hood.

-

Mass Determination: Weigh the filled pycnometer.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.

Trustworthiness of the Protocol: This method is self-validating because the volume of the pycnometer is a calibrated constant. By carefully measuring the mass of the liquid within this defined volume, a highly accurate and reproducible density value can be obtained. The primary source of error is evaporation, which can be mitigated by working quickly and using a stoppered pycnometer.[17]

Visualizations

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Logical Relationship in Density Measurement

Sources

- 1. cpachem.com [cpachem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. ez.restek.com [ez.restek.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl tertiary-butyl ether: studies for potential human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain | MDPI [mdpi.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vernier.com [vernier.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. calnesis.com [calnesis.com]

- 16. mt.com [mt.com]

- 17. math.answers.com [math.answers.com]

An In-Depth Technical Guide to the NMR and Mass Spectral Data of tert-Butyl methyl-d3 ether

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectral data for tert-butyl methyl-d3 ether ((CH₃)₃COCD₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic characterization of this isotopically labeled compound. The principles and experimental methodologies discussed herein are broadly applicable to the analysis of volatile organic compounds.

Introduction

This compound is a deuterated isotopologue of methyl tert-butyl ether (MTBE), a compound of significant industrial and environmental interest. The selective incorporation of deuterium in the methoxy group provides a valuable tool for a range of applications, including as an internal standard in mass spectrometry-based quantification, for elucidating reaction mechanisms, and in metabolic studies. Understanding the characteristic NMR and mass spectral signatures of this compound is paramount for its unambiguous identification and quantification. This guide will explore the synthesis of this compound via the Williamson ether synthesis, predict its ¹H and ¹³C NMR spectra based on established isotope effects, and interpret its electron ionization mass spectrum.

Synthesis and Purification

This compound is readily synthesized via the Williamson ether synthesis, a robust and versatile method for preparing ethers.[1][2] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. For the synthesis of this compound, potassium tert-butoxide is reacted with deuterated methyl iodide (CD₃I).[1]

Reaction Scheme:

(CH₃)₃CO⁻K⁺ + CD₃I → (CH₃)₃COCD₃ + KI

The choice of a tertiary alkoxide and a methyl halide is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction that would occur if a tertiary alkyl halide were used.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.0 equivalent) under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the potassium tert-butoxide.

-

Addition of Deuterated Methyl Iodide: Slowly add deuterated methyl iodide (CD₃I, 1.0 equivalent) to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Caption: Williamson Ether Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the well-characterized spectra of its non-deuterated analogue, tert-butyl methyl ether, with considerations for the known effects of deuterium substitution.[4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of tert-butyl methyl ether exhibits two singlets: one for the nine equivalent protons of the tert-butyl group and one for the three protons of the methyl group.[4] In this compound, the signal corresponding to the methoxy protons will be absent due to the substitution of protons with deuterium.

-

Predicted ¹H NMR Spectrum: A single sharp singlet is expected for the nine equivalent protons of the tert-butyl group. The chemical shift of this signal is anticipated to be very close to that of the non-deuterated compound, which is approximately δ 1.19 ppm (in CDCl₃).[4][5] A small upfield isotope shift may be observed due to the presence of the CD₃ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of tert-butyl methyl ether shows three signals corresponding to the methoxy carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.[7]

-

Predicted ¹³C NMR Spectrum:

-

C(CH₃)₃: The signal for the quaternary carbon is expected to be around δ 72.8 ppm.[8]

-

(CH₃)₃: The signal for the methyl carbons of the tert-butyl group is predicted to be near δ 27.1 ppm.[8]

-

OCD₃: The signal for the deuterated methoxy carbon will be a multiplet due to ¹³C-²H coupling. The coupling constant (¹J(C,D)) is typically around 20-30 Hz. The signal will appear as a 1:3:6:7:6:3:1 septet due to coupling with three deuterium atoms (spin I=1). A significant upfield isotope shift is also expected for this carbon.

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: For a volatile liquid like this compound, prepare the sample by dissolving approximately 5-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9][10][11]

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 128 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of ethers.

Electron Ionization (EI) Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺˙) and several key fragment ions. The fragmentation of ethers is dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[1][3]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 91 | [C₅H₉D₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 76 | [C₄H₉O]⁺ | Loss of a CD₃ radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 41 | [C₃H₅]⁺ | Further fragmentation |

-

Molecular Ion (m/z 91): The molecular ion peak is expected to be of low to moderate intensity.

-

Loss of a Deuterated Methyl Radical (m/z 76): Cleavage of the O-CD₃ bond results in the formation of a tert-butoxy cation.

-

tert-Butyl Cation (m/z 57): The base peak in the spectrum is typically the tert-butyl cation, formed by the cleavage of the C-O bond. This is a very stable tertiary carbocation.

-

m/z 41: This fragment likely arises from the further decomposition of the tert-butyl cation.

Experimental Protocol: Mass Spectrometry Data Acquisition

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique.[9]

-

Sample Introduction: Introduce the sample into the GC via direct injection of a dilute solution or by headspace analysis.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure good separation.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₅H₉D₃O | |

| Molecular Weight | 91.17 g/mol | |

| CAS Number | 29366-08-3 | |

| ¹H NMR (Predicted) | δ 1.19 (s, 9H) | [4][5] |

| ¹³C NMR (Predicted) | δ 72.8 (C), 49.4 (septet, ¹J(C,D) ≈ 22 Hz), 27.1 (CH₃) | [7][8] |

| Mass Spectrum (m/z) | 91 (M⁺˙), 76, 57 (base), 41 |

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0061749). Retrieved from [Link]

- Niinemets, Ü., & Kännaste, A. (2018). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids: Methods and Protocols (pp. 239-261). Springer.

-

Bio-protocol. (2020). Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]

-

InfoSheet : NMR sample preparation. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Ether, tert-butyl 3,3-dimethylbutyl - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

CPAChem. (n.d.). This compound [CAS:29366-08-3]. Retrieved from [Link]

-

Explain HNMR SPECTRUM OF tert-butyl methyl ether. (2020, April 18). [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl methyl ether. Retrieved from [Link]

-

Restek. (n.d.). Mass Spectrum of Methyl tert-Butyl Ether-d3 on Rtx®-VMS by EPA Method 8260. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Potassium tert-Butoxide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0061749). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Brainly.in. (2020, December 16). Reaction of potassium-t-butonide with methyl iodide gives. Retrieved from [Link]

-

Filo. (2025, August 1). What is the best choice for the preparation of tert-butyl methyl ether. Retrieved from [Link]

-

Restek. (n.d.). Methyl-D3-tert-butyl-ether. Retrieved from [Link]

-

Potassium tert-butoxide Reaction with Methyl Iodide. (2009, October 19). [Video]. YouTube. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]

-

Organomation. (2025, November 24). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Organomation. (2025, November 24). NMR Sample Preparation through Nitrogen Blowdown. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0061749). Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 1). ¹H and ¹³C NMR spectra of 2-methoxy-2-methylpropane (tert-butyl methyl ether). Retrieved from [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. tert-Butyl methyl ether synthesis - chemicalbook [chemicalbook.com]

- 3. What is the best choice for the preparation of tert-butyl methyl ether, a.. [askfilo.com]

- 4. organomation.com [organomation.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. Spectral Database for Organic Compounds | re3data.org [re3data.org]

Navigating the Isotopic Landscape: A Technical Guide to High-Purity tert-Butyl methyl-d3 ether for Advanced Research

In the precise and demanding world of scientific research, particularly in drug development and metabolic studies, the integrity of every component is paramount. The isotopic purity of reagents can significantly influence the accuracy and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of high-purity tert-Butyl methyl-d3 ether (MTBE-d3), a deuterated ether that has become an indispensable tool for researchers. We will explore its core applications, criteria for selecting a commercial supplier, and best practices for its handling and use in the laboratory.

The Critical Role of Deuterated Compounds in Modern Research

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique in chemical and biomedical research.[1] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The replacement of a protium (¹H) atom with a deuterium atom introduces a subtle yet significant change in mass, which can be exploited in various analytical techniques.[2]

The primary utility of deuterated compounds like this compound lies in their application as internal standards for mass spectrometry, in elucidating reaction mechanisms, and in enhancing the metabolic stability of drug candidates.[3][4] The heavier C-D bond, compared to the C-H bond, can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[2] This property is particularly valuable in pharmacokinetic studies.

This compound: Properties and Key Applications

This compound, with the chemical formula (CH₃)₃COCD₃, is the deuterated analogue of methyl tert-butyl ether (MTBE).[5] Its physical and chemical properties are very similar to its non-deuterated counterpart, including its volatility, moderate polarity, and utility as a solvent.[6] However, the presence of the three deuterium atoms on the methoxy group confers unique properties that are highly valuable in specific research applications.

The primary applications for high-purity this compound include:

-

Internal Standard for Mass Spectrometry (MS): Due to its chemical similarity to MTBE and its distinct mass-to-charge ratio (m/z), MTBE-d3 is an ideal internal standard for the quantitative analysis of MTBE and other volatile organic compounds (VOCs) in environmental and biological samples.[7]

-

NMR Solvent: While less common than other deuterated solvents, it can be used in nuclear magnetic resonance (NMR) spectroscopy for specific applications where its unique solubility characteristics are required.[5]

-

Metabolic Fate and Drug Metabolism Studies: In drug development, deuteration of a metabolically labile methyl group can significantly alter the rate of metabolism.[2][3] Studying the effects of this specific deuteration can provide valuable insights into metabolic pathways.

Selecting a Commercial Supplier: A Checklist for Quality and Reliability

The quality of your research is directly linked to the quality of your reagents. When sourcing high-purity this compound, it is crucial to partner with a reputable supplier. The following table outlines key criteria to consider and provides a comparison of prominent commercial suppliers.

| Supplier | Isotopic Purity | Chemical Purity | Available Grades & Packaging | Certifications & Documentation |

| Sigma-Aldrich (Merck) | ≥99 atom % D[5] | ≥99% (CP)[5] | NMR grade; various quantities (e.g., 1g, 5g) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) available |

| LGC Standards | Information not readily available | High Purity | Reference material grade; various quantities | CoA, SDS available[8] |

| CPAChem | Information not readily available | High Purity Certified Reference Material (CRM) | Organic CRM; typically sold in mg quantities | ISO 17034, ISO 17025, ISO 9001 certified; CoA, SDS available[9] |

Key Considerations for Supplier Selection:

-

Isotopic Purity: This is the most critical specification. For quantitative applications, an isotopic purity of ≥98 atom % D is generally required. Always request a Certificate of Analysis to verify the isotopic enrichment.

-

Chemical Purity: Impurities can interfere with your analysis. Look for suppliers that provide detailed information on chemical purity, often determined by gas chromatography (GC).[10]

-

Documentation and Certification: Reputable suppliers will provide comprehensive documentation, including a Certificate of Analysis detailing the specific lot's purity and isotopic enrichment, and a Safety Data Sheet (SDS) outlining proper handling and safety precautions. ISO accreditations (e.g., ISO 17034 for reference material producers) provide an additional layer of quality assurance.[9]

Experimental Workflow: Quantification of MTBE in a Water Sample using MTBE-d3 as an Internal Standard

This section provides a detailed, step-by-step methodology for a common application of high-purity this compound.

Objective: To accurately quantify the concentration of MTBE in a water sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

-

High-purity this compound

-

MTBE analytical standard

-

Methanol (HPLC grade)

-

Water sample for analysis

-

GC-MS system with a suitable capillary column

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of MTBE in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known amounts of the MTBE stock solution into clean water to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

To each calibration standard, add a fixed amount of the this compound stock solution to achieve a final concentration of 20 ng/mL.

-

-

Sample Preparation:

-

To a known volume of the water sample, add the same fixed amount of the this compound stock solution as used in the calibration standards.

-

-

GC-MS Analysis:

-

Analyze the calibration standards and the prepared sample using a validated GC-MS method. The method should be optimized to achieve good chromatographic separation of MTBE and the internal standard.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both MTBE and this compound.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of MTBE to the peak area of this compound.

-